N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide
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Overview
Description
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a benzamido group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE typically involves the condensation of 4-tert-butylbenzoyl chloride with 4-aminophenyl-2-chlorobenzamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Studied for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-N-[4-(4-tert-butylbenzamido)phenyl]benzamide
- tert-Butyl (substituted benzamido)phenylcarbamate derivatives
- N-(4-(4-TERT-BUTYLBENZAMIDO)PHENYL)-5-(4-CHLOROPHENYL)FURAN-2-CARBOXAMIDE
Uniqueness
N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]-2-CHLOROBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its tert-butyl and chlorobenzamide moieties contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C24H23ClN2O2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C24H23ClN2O2/c1-24(2,3)17-10-8-16(9-11-17)22(28)26-18-12-14-19(15-13-18)27-23(29)20-6-4-5-7-21(20)25/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
XDXHLNOZUHROHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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